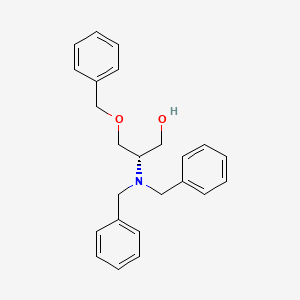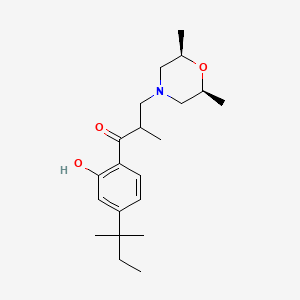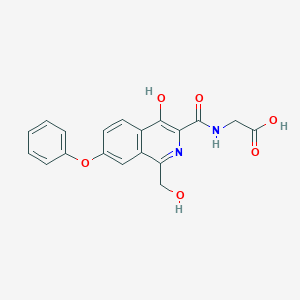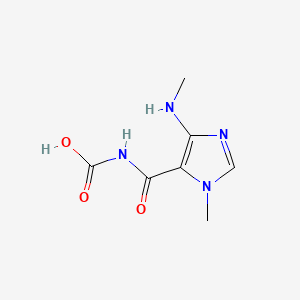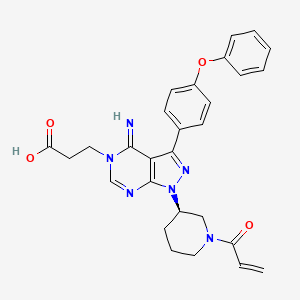
N1-(2-Carboxyethyl) Ibrutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, a well-known inhibitor of Bruton’s tyrosine kinase (BTK). This compound is characterized by its molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . It is used primarily in research settings to explore its potential therapeutic applications and to understand its chemical properties.
Preparation Methods
The synthesis of N1-(2-Carboxyethyl) Ibrutinib involves several steps. One common method includes the reaction of Ibrutinib with a carboxyethylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or ethyl acetate (EA) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-Carboxyethyl) Ibrutinib has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Ibrutinib derivatives.
Biology: Researchers use this compound to investigate its effects on biological systems, particularly its interaction with BTK.
Medicine: It is explored for its potential therapeutic applications, especially in treating B-cell malignancies and other cancers.
Mechanism of Action
N1-(2-Carboxyethyl) Ibrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B cells. The molecular targets and pathways involved include the B-cell receptor pathway and downstream signaling molecules such as phospholipase Cγ2 (PLCG2).
Comparison with Similar Compounds
N1-(2-Carboxyethyl) Ibrutinib is unique compared to other Ibrutinib derivatives due to its specific chemical structure and reactivity. Similar compounds include:
Ibrutinib: The parent compound, known for its BTK inhibitory activity.
N6-(2-Carboxyethyl) Ibrutinib: Another derivative with a similar molecular formula but different structural configuration.
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib: A derivative with modifications at different positions on the Ibrutinib molecule.
Properties
Molecular Formula |
C28H28N6O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C28H28N6O4/c1-2-23(35)32-15-6-7-20(17-32)34-28-25(27(29)33(18-30-28)16-14-24(36)37)26(31-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20,29H,1,6-7,14-17H2,(H,36,37)/t20-/m1/s1 |
InChI Key |
RTUOSFUOMKGCIT-HXUWFJFHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


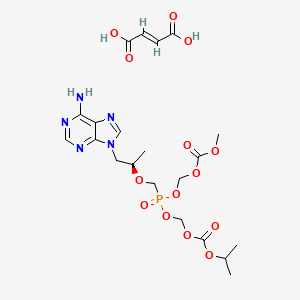
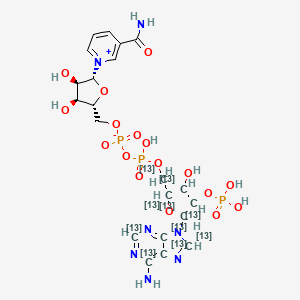
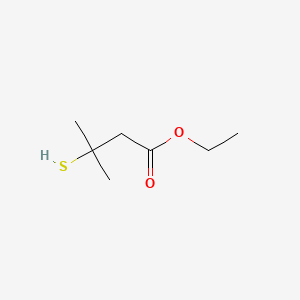
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
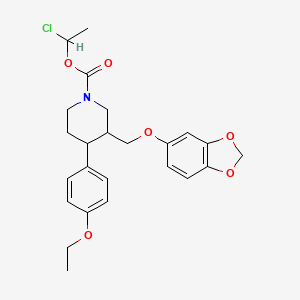
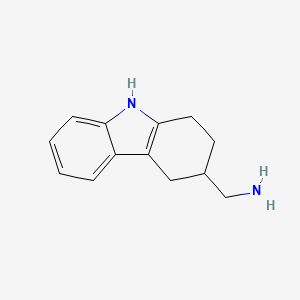
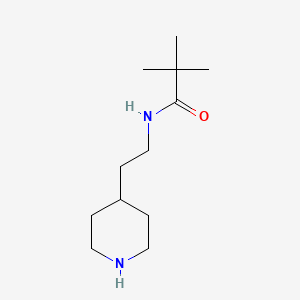
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
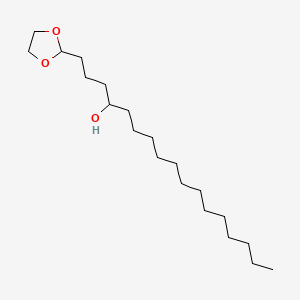
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
